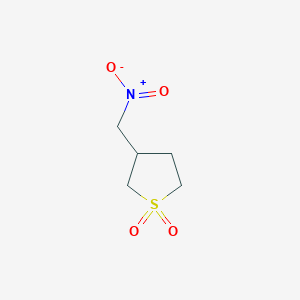
1-(4-Chlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups . The furan and thiadiazole rings are heterocyclic structures that contain non-carbon atoms (oxygen in the furan ring and nitrogen and sulfur in the thiadiazole ring) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure . For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the carbonyl group could participate in various addition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) on microwave-assisted synthesis of novel pyrazoline derivatives, including those related to the specified compound, highlighted their potential anti-inflammatory and antibacterial properties. The microwave method offered advantages such as higher yields and environmental friendliness compared to conventional methods. Compounds demonstrated potent antibacterial activity, and some showed promising anti-inflammatory effects, suggesting their utility as molecular templates for further drug development (Ravula et al., 2016).
Antitubercular Activity
Bhoot et al. (2011) synthesized a series of compounds with a focus on their antitubercular potential. The compounds were evaluated for antibacterial, antifungal, and antitubercular activities, revealing some as promising agents against tuberculosis (Bhoot et al., 2011).
Novel Synthesis Approaches
Tahtaci and Aydin (2019) presented an innovative synthesis method for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, demonstrating an interesting mechanism involving internal nucleophilic substitution. This study adds valuable knowledge to the chemistry of thiadiazole derivatives, potentially opening new pathways for the development of therapeutics (Tahtaci & Aydin, 2019).
Molecular Docking and Antibacterial Activity
A molecular docking study by Khumar et al. (2018) on novel synthesized pyrazole derivatives, related to the compound , assessed their antibacterial activity. The study found significant inhibition against both Gram-positive and Gram-negative bacteria, supported by molecular docking results, indicating the potential of these compounds as antibacterial agents (Khumar et al., 2018).
Anticancer Agent Design and Evaluation
El-Masry et al. (2022) explored 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds for their cytotoxicity against cancer cell lines. Some compounds exhibited high activity and selective cytotoxicity towards cancer cells, suggesting their potential as anticancer agents. The study also demonstrated the compounds' ability to induce apoptotic cell death in cancer cells, highlighting their therapeutic promise (El-Masry et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-5-3-13(4-6-15)16(24)12-23-9-7-14(8-10-23)18-21-22-19(26-18)17-2-1-11-25-17/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDIQIXADUMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

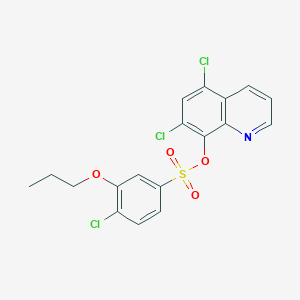
![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

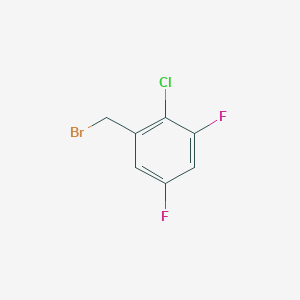

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
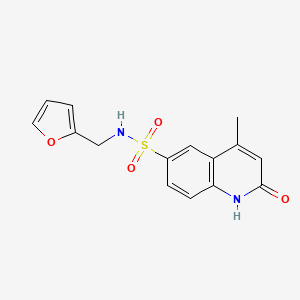
![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)
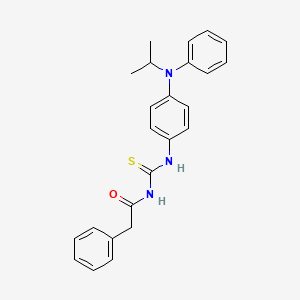
![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)

